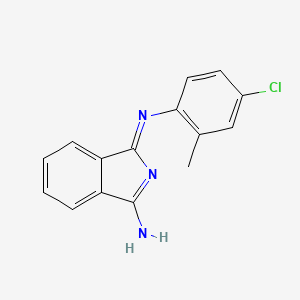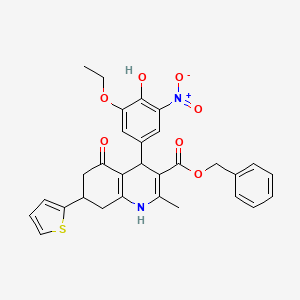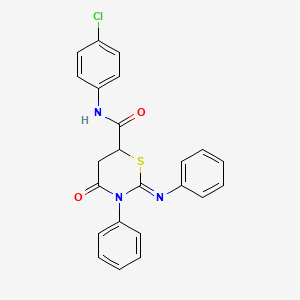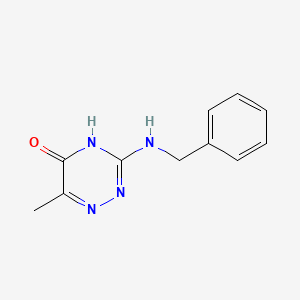![molecular formula C22H23ClF3N3O5S B11622827 ethyl 4-{N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycyl}piperazine-1-carboxylate](/img/structure/B11622827.png)
ethyl 4-{N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycyl}piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{N-[2-クロロ-5-(トリフルオロメチル)フェニル]-N-(フェニルスルホニル)グリシル}ピペラジン-1-カルボン酸エチルは、様々な官能基で置換されたピペラジン環を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
4-{N-[2-クロロ-5-(トリフルオロメチル)フェニル]-N-(フェニルスルホニル)グリシル}ピペラジン-1-カルボン酸エチルの合成は、一般的に複数の段階を伴います。
ピペラジン環の形成: これは、適切なジアミンを環化させることで達成できます。
グリシン部分の導入: この段階では、ピペラジン環とグリシン誘導体を制御された条件下で反応させます。
フェニルスルホニル基とクロロトリフルオロメチルフェニル基による置換: これらの基は、求核置換反応を介して導入され、スルホニルクロリドやクロロトリフルオロメチルフェニル誘導体などの試薬が使用されることが多いです。
工業的製造方法
この化合物の工業的製造は、収率と純度を最大化するために、上記の合成経路を最適化する必要があるでしょう。これには、触媒の使用、反応条件の高スループットスクリーニング、連続フロー化学技術などが含まれます。
科学的研究の応用
ETHYL 4-(2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}ACETYL)PIPERAZINE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Used in the development of new materials with specific chemical properties.
作用機序
4-{N-[2-クロロ-5-(トリフルオロメチル)フェニル]-N-(フェニルスルホニル)グリシル}ピペラジン-1-カルボン酸エチルの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。トリフルオロメチル基とスルホニル基の存在は、結合親和性と選択性を高め、標的タンパク質と経路の活性を調節する可能性があります。
類似の化合物との比較
類似の化合物
- 4-{N-[2-クロロ-5-(トリフルオロメチル)フェニル]-N-(メチルスルホニル)グリシル}ピペラジン-1-カルボン酸エチル
- 4-{N-[2-クロロ-5-(トリフルオロメチル)フェニル]-N-(フェニルスルホニル)グリシル}モルホリン-1-カルボン酸エチル
独自性
4-{N-[2-クロロ-5-(トリフルオロメチル)フェニル]-N-(フェニルスルホニル)グリシル}ピペラジン-1-カルボン酸エチルは、特定の官能基の組み合わせによって、独特の化学的および生物学的特性を備えています。トリフルオロメチル基とスルホニル基の両方が存在することによって、反応性と薬理活性部位としての可能性が高まります。
類似化合物との比較
- N-(2-Chloro-5-trifluoromethylphenyl)benzenesulfonamide
- Ethyl 4-(2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonamido}acetyl)piperazine-1-carboxylate
Comparison: ETHYL 4-(2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}ACETYL)PIPERAZINE-1-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity compared to similar compounds.
化学反応の分析
反応の種類
4-{N-[2-クロロ-5-(トリフルオロメチル)フェニル]-N-(フェニルスルホニル)グリシル}ピペラジン-1-カルボン酸エチルは、様々な化学反応を起こす可能性があり、その中には以下のようなものがあります。
酸化: この化合物は、強い酸化剤を使用して、対応するスルホキシドまたはスルホンを形成するために酸化することができます。
還元: 還元反応は、特定の官能基を除去したり、二重結合を還元したりするために実行できます。
置換: 求核置換反応または求電子置換反応は、新しい官能基を導入したり、既存の官能基を置換したりすることができます。
一般的な試薬と条件
酸化: 過酸化水素や過マンガン酸カリウムなどの試薬を、酸性または塩基性条件下で使用します。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を使用します。
置換: 様々なハロゲン化物、スルホニルクロリド、その他の求電子剤または求核剤。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はスルホキシドまたはスルホンを生じさせる可能性がありますが、置換は新しい芳香族または脂肪族基を導入する可能性があります。
科学研究への応用
4-{N-[2-クロロ-5-(トリフルオロメチル)フェニル]-N-(フェニルスルホニル)グリシル}ピペラジン-1-カルボン酸エチルは、科学研究においていくつかの応用があります。
医薬品化学: 神経系または炎症性経路を標的とする医薬品化合物の合成のためのビルディングブロックとして使用できます。
有機合成:
生物学的研究: 特定の官能基が生物活性に与える影響を研究するために使用できます。これにより、新しい生物活性分子の設計に役立ちます。
特性
分子式 |
C22H23ClF3N3O5S |
|---|---|
分子量 |
533.9 g/mol |
IUPAC名 |
ethyl 4-[2-[N-(benzenesulfonyl)-2-chloro-5-(trifluoromethyl)anilino]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H23ClF3N3O5S/c1-2-34-21(31)28-12-10-27(11-13-28)20(30)15-29(35(32,33)17-6-4-3-5-7-17)19-14-16(22(24,25)26)8-9-18(19)23/h3-9,14H,2,10-13,15H2,1H3 |
InChIキー |
WHHBYNFEBLPXLC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(4-Fluorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11622755.png)

![diallyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11622771.png)

![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-[5-methyl-2-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B11622777.png)

![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622791.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622795.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622797.png)
![1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622799.png)
![(5E)-3-[(4-bromophenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11622820.png)
![2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622824.png)
